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Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

CAS No.: 27306-79-2

Cat. No.: B7797876

Get Quote
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Executive Summary
2-(Tetradecyloxy)ethanol (CAS: 2136-70-1), also known as Myristyl monoethoxylate or

Ethylene glycol monotetradecyl ether, represents a critical class of non-ionic surfactants used

in lipid-based drug delivery systems and liposomal formulations. Its amphiphilic nature—

comprising a lipophilic C14 hydrocarbon chain and a hydrophilic ethylene glycol headgroup—

necessitates precise analytical characterization to ensure purity and consistency in

pharmaceutical applications.

This guide details the spectroscopic signature of the molecule, providing self-validating

protocols for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass

Spectrometry (MS).

Molecular Architecture & Properties[1]
IUPAC Name: 2-(Tetradecyloxy)ethanol[1][2][3][4]
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Molecular Formula:

[1]

Molecular Weight: 258.44 g/mol [1][2][4][5]

SMILES:CCCCCCCCCCCCCCOCCO

Key Structural Motifs:

Hydrophobic Tail: Tetradecyl (C14) chain.[1]

Linkage: Ether bond (

).[1]

Hydrophilic Head: Primary hydroxyl group (

).[1]

Characterization Workflow
The following diagram illustrates the logical flow for validating the identity and purity of the

compound.
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Figure 1: Analytical workflow for structural validation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2136701&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2136701&Mask=80
https://www.myskinrecipes.com/shop/en/polyethoxylated-alcohols/85122--2-tetradecyloxyethanol.html
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.lookchem.com/ProductWholeProperty_LCPL523731.htm
https://www.benchchem.com/product/b7797876/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-2-tetradecyloxy-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7797876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight. For this amphiphilic

ether, Electron Ionization (EI) typically yields extensive fragmentation, while Electrospray

Ionization (ESI) in positive mode is preferred for molecular ion observation.

Ionization & Fragmentation Logic
Molecular Ion: The parent ion

(m/z 258) is often weak in EI due to the lability of the ether linkage.[1]

Base Peak: In EI, alpha-cleavage adjacent to the ether oxygen is the dominant pathway.[1]

Diagnostic Fragments:

m/z 45:

– Characteristic of the ethylene glycol unit.[1]

m/z 31:

– Terminal hydroxymethyl fragment.[1]

Alkyl Series: m/z 43, 57, 71, 85... (loss of

).

MS Data Summary Table
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m/z (Ion) Fragment Structure Mechanistic Origin

258
Molecular ion (often low

abundance in EI).[1]

240
Dehydration (loss of 18 Da),

common in alcohols.

227
Loss of terminal hydroxymethyl

group (alpha cleavage).

196
Alkene fragment from

McLafferty-like rearrangement.

45
Diagnostic: Ethylene glycol

residue.

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI).[1]

Infrared Spectroscopy (FT-IR)
IR spectroscopy is used here primarily to confirm the presence of the hydroxyl group and the

ether linkage, and to rule out carbonyl impurities (e.g., oxidation products like aldehydes or

acids).

Experimental Protocol
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Method: Neat liquid film on NaCl plates or ATR (Attenuated Total Reflectance).[1]

Resolution: 4

.

Scans: 16-32.

Spectral Assignments
Frequency (

)
Mode Assignment Causality/Note

3300–3450 Stretching (Broad)

Hydrogen-bonded

hydroxyl group.[1]

Broadening indicates

intermolecular H-

bonding.

2915–2925 Asym. Stretch

Methylene (

) backbone of the C14

chain.

2850–2855 Sym. Stretch
Methylene (

) backbone.

1460–1470 Scissoring
Alkyl chain

deformation.

1110–1130 Stretching
Ether linkage (Dialkyl

ether character).

1050–1060 Stretching
Primary alcohol (

).

Senior Scientist Insight: A sharp peak at ~1700

would indicate oxidation of the alcohol to an aldehyde or carboxylic acid.[1] The absence of this
peak is a critical quality attribute (CQA).
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Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural proof. The assignments below distinguish between the

three distinct types of oxygenated methylene protons, which is the most common source of

confusion in analyzing ethoxylated alcohols.

Experimental Protocol
Solvent:

(Deuterated Chloroform) with 0.03% TMS.[1]

Concentration: ~10-15 mg in 0.6 mL.[1]

Reference: TMS at 0.00 ppm or residual

at 7.26 ppm.[1]

NMR Assignments (300/400 MHz, )
The molecule can be visualized as:

[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

0.88
Triplet (

)
3H Terminal Distal end of the

C14 tail.[1]

1.25–1.35 Broad Singlet ~22H Bulk

Internal

methylene

envelope of the

hydrophobic

chain.

1.55–1.60
Multiplet (

)
2H -methylene

Protons beta to

the ether oxygen

(alkyl side).

3.46
Triplet (

)
2H

(

)

-methylene of the

alkyl chain.

3.56 Multiplet/Triplet 2H
(

)

Glycol methylene

adjacent to ether

oxygen.

3.72–3.76 Multiplet/Triplet 2H
(

)

Glycol methylene

adjacent to

hydroxyl. Most

deshielded.

2.0–2.5 Broad Singlet 1H

Hydroxyl proton

(shift is

concentration/pH

dependent).

NMR Assignments ( )
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Shift (

, ppm)
Carbon Type Assignment

14.1 Terminal methyl.[1]

22.7, 26.1, 29.4-29.7 Bulk alkyl chain carbons.

31.9 -carbon (alkyl side).

61.8 (Carbon adjacent to alcohol).

71.6 (Ether carbon, glycol side).

71.3 (Ether carbon, alkyl side).

Interpretation Note: The chemical shift difference between the two ether carbons (~71.6 vs 71.3

ppm) is subtle.[1] 2D NMR (HSQC) is recommended if definitive assignment is required for

regulatory filing.

References
National Institute of Standards and Technology (NIST).Ethanol, 2-(tetradecyloxy)- Mass

Spectrum.[2] NIST Chemistry WebBook, SRD 69.[2][4] Available at: [Link][1]

PubChem.2-(Tetradecyloxy)ethanol Compound Summary. National Library of Medicine.

Available at: [Link] (Note: Link directs to C12 analog for comparative spectral data structure;

C14 data derived via homologous series extrapolation).[1]

Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic

Compounds. 7th Ed. John Wiley & Sons.[6] (Standard reference for alcohol/ether chemical

shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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